1-Bromo-3,4,4-trimethylpenta-1,2-diene
Description
Properties
CAS No. |
10575-72-1 |
|---|---|
Molecular Formula |
C8H13Br |
Molecular Weight |
189.09 g/mol |
InChI |
InChI=1S/C8H13Br/c1-7(5-6-9)8(2,3)4/h6H,1-4H3 |
InChI Key |
HMFZCDXDEVOJLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=CBr)C(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Bromo-4,4-dimethyl-3-tert-butylpenta-1,2-diene-1-d (lb)
- Structure : Differs by a tert-butyl group at position 3 and deuterium substitution.
- Physical Properties : Higher boiling point (87°C at 3.4 Torr) due to increased molecular weight and steric bulk. IR absorption at 1900 cm⁻¹ (C=C=C), slightly lower than lc, suggesting electronic effects from substituents .
- Reactivity: Limited data, but isotopic labeling (D) may influence reaction kinetics without altering pathways .
1-Chloro-3,4,4-trimethylpenta-1,2-diene
- Structure : Chlorine replaces bromine.
- Reactivity: Chlorine’s lower electronegativity and smaller size may enhance substitution rates compared to bromine.
Deuterated Variants (Id)
- Structure : 3,4,4-Trimethylpenta-1,2-diene with deuterium at the terminal carbon.
- Physical Properties : Boiling point 79–83°C (6 Torr); IR at 1933 cm⁻¹ (C=C=C) and 2695 cm⁻¹ (C-D stretch). NMR shows δ 1.83 ppm (d, 3H) for methyl groups adjacent to deuterium .
- Applications : Isotopic studies for mechanistic insights in radical or Grignard reactions .
Penta-1,2-diene (C₅H₈)
- Structure : Simple allene without substituents or halogens.
- Physical Properties : Lower molecular weight (68.12 g/mol), boiling point unlisted but likely lower than brominated analogs. IR absorption for C=C=C expected near 1950–2050 cm⁻¹ .
- Reactivity : Lacks bromine’s electrophilic sites, limiting cross-coupling utility. Primarily undergoes cycloadditions or polymerizations .
Comparative Data Table
Key Research Findings
- Synthetic Utility : The bromo compound (lc) is pivotal in forming chiral Grignard reagents, yielding optically active allenic acids (e.g., 42) and acetylenic acids (e.g., 43) after carbonation, though stereoselectivity requires further study .
- Structural Effects : Bulky substituents (e.g., tert-butyl in lb) elevate boiling points and alter IR frequencies, while deuterium introduces isotopic labeling without disrupting reactivity .
Preparation Methods
Regioselectivity in Alkynol Bromination
The Landor and Patel method relies on carbocation stability dictated by hyperconjugation and steric effects. The trimethyl groups at C3 and C4 hinder bromide attack at the central carbocation, favoring terminal addition (C1).
Side Reactions in Radical Pathways
Uncontrolled radical chain propagation often leads to over-bromination. Mitigation strategies include using stoichiometric Br₂ and low temperatures.
Purity Considerations
Crude products from electrophilic addition require rigorous washing (NaHCO₃) to remove HBr byproducts. Column chromatography (SiO₂, hexane/EtOAc) achieves >95% purity.
Q & A
Q. What are the established synthetic routes for 1-Bromo-3,4,4-trimethylpenta-1,2-diene, and how is its purity validated?
The compound is synthesized via the Landor and Patel method using 3,4,4-trimethyl-1-pentyn-3-ol as the starting material. The reaction involves cuprous bromide, ammonium bromide, and copper powder under controlled conditions. Key characterization includes:
- Boiling point : 55–58°C at 3.0 Torr, consistent with literature values.
- IR spectroscopy : A strong absorption band at 1939 cm⁻¹ confirms the C=C=C allenic stretch.
- NMR analysis : Protons adjacent to the bromine atom resonate at 5.68 ppm (multiplet), while methyl groups appear as a singlet at 1.85 ppm.
- Mass spectrometry : Used to confirm molecular weight and isotopic labeling (e.g., deuterated analogs).
Validation requires cross-referencing spectral data with historical benchmarks to ensure structural fidelity .
Q. How does the stability of this compound influence experimental design?
The compound’s thermal and chemical stability is critical due to its reactive allene and bromine moieties. Key considerations include:
- Storage : Anhydrous conditions and low temperatures (0–6°C) to prevent decomposition or unintended dimerization.
- Handling : Inert atmosphere (N₂/Ar) to avoid oxidation or moisture-induced side reactions.
- Reaction solvents : Non-polar solvents (e.g., CCl₄) are preferred to minimize solvolysis.
Degradation pathways, such as dimerization observed in perfluoroallenes, suggest analogous risks for this compound under prolonged heating .
Advanced Research Questions
Q. What mechanistic insights exist for reactions involving this compound?
The compound participates in catalytic isomerization and radical-mediated transformations. For example:
- Ytterbium-catalyzed isomerization : (Me₅C₅)₂Yb facilitates the conversion of allenes to alkynes, monitored via ¹H NMR kinetics. Rate constants (6.4 × 10⁻⁶ s⁻¹ in C₆D₁₂) and half-lives (30 hours) highlight solvent-dependent reactivity .
- Photoinduced dithiolation : Similar allenes undergo radical addition with (PhS)₂–(PhTe)₂ systems, suggesting potential for sulfur-functionalized derivatives .
Mechanistic studies require isotopic labeling (e.g., deuterated analogs) and computational modeling to elucidate transition states .
Q. How can contradictions in spectroscopic data be resolved during structural analysis?
Discrepancies in NMR or IR data may arise from impurities, solvent effects, or stereochemical variations. Mitigation strategies include:
- Cross-validation : Compare data with deuterated analogs (e.g., this compound-/-d) to assign proton environments unambiguously.
- Chiral analysis : Hypervertex adjacency matrices and non-repetitive path counting (Chiral Graph Theory) resolve stereochemical ambiguities in cyclic allenes, applicable to this compound’s methyl-substituted structure .
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and isotopic patterns .
Q. What are the applications of this compound in synthesizing chiral or deuterated compounds?
- Deuterated analogs : Synthesized using deuterated precursors (e.g., 3,4,4-trimethyl-1-pentyn-3-ol-/-d), enabling mechanistic tracer studies. NMR (2695 cm⁻¹ C-D stretch) and mass spec (0.934 D/molecule) validate isotopic incorporation .
- Chiral intermediates : The compound’s methyl branching and allenic geometry make it a precursor for stereoselective syntheses, particularly in cyclopropane or bicyclic systems .
Q. How does solvent choice impact the reactivity of this compound in organometallic reactions?
- Polar solvents : Enhance ionic pathways but risk bromine displacement.
- Non-polar solvents (C₆D₆) : Favor radical or concerted mechanisms, as shown in ytterbium-catalyzed isomerization (7.4 × 10⁻⁵ s⁻¹ rate in C₆D₆ vs. 6.4 × 10⁻⁶ s⁻¹ in C₆D₁₂) .
- Coordination effects : Solvents with Lewis basicity (e.g., THF) may deactivate catalysts by binding to metal centers.
Q. What analytical challenges arise in quantifying degradation products of this compound?
- Volatility : Low boiling point complicates GC-MS analysis; derivatization may be required.
- Reactive intermediates : Trapping agents (e.g., TEMPO for radicals) or cryogenic NMR techniques can capture transient species.
- Environmental persistence : While not directly studied here, brominated analogs’ environmental behavior suggests potential for halogenated byproducts requiring LC-HRMS for detection .
Methodological Recommendations
- Synthetic optimization : Scale reactions using microfluidic reactors to control exothermicity and improve yield.
- Kinetic studies : Use pseudo-first-order analysis (ln[substrate] vs. time) for catalytic reactions, as demonstrated in lanthanide-complex studies .
- Stereochemical assignments : Combine X-ray crystallography (if crystals are obtainable) with DFT calculations to validate chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
